molecular formula C9H5ClO3 B1609711 5-Chlorocarbonylphthalide CAS No. 227954-90-7

5-Chlorocarbonylphthalide

Cat. No. B1609711
M. Wt: 196.58 g/mol
InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N
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Description

5-Chlorocarbonylphthalide is a useful research compound. Its molecular formula is C9H5ClO3 and its molecular weight is 196.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chlorocarbonylphthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorocarbonylphthalide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

227954-90-7

Product Name

5-Chlorocarbonylphthalide

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

1-oxo-3H-2-benzofuran-5-carbonyl chloride

InChI

InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2

InChI Key

SSQVKKGZFIVXEX-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Carboxyphthalid (53 g, 0.3 mole) was suspended toluene (200 mL) and thionylchloride (44 g, 0.6 mole). N,N-dimethylformamide (DMF) (1 mL) was added and the mixture was heated at reflux temperature for 3 hours. The mixture was cooled to room temperature and n-heptane was added (200 ml). The crystals formed were collected and washed with heptane (100 mL). Yield 52 g, 88%. DSC onset: 131° C. 1H NMR (CDCl3, 500 MHz): 5.47 (2H, s), 8.06 (1H, d , J=7.5 Hz), 8.28(1H, d, J=7.5 Hz), 8.3(1H, s). 13C NMR (CDCl3, 125 MHz): 69.4, 125.1, 126.1, 131.1, 131.6, 137.8, 146.6, 167.4, 169.0.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 1800 ml of thionyl chloride and 8.1 ml of N,N-dimethylformamide, 750 g (4.21 moles) of 5-carboxyphthalide are added under stirring. The mixture is heated slowly to reach an inner temperature of 60° C. in one hour, then it is kept at this temperature for another hour and finally it is brought to the reflux. After refluxing for 6 hours, about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C., by replacing them by addition of toluene. Distillation is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene. The mixture is slowly cooled and, at 80° C., the crystallization of the product begins. Cool to 10÷15° C. by continuing stirring for 15 hours. The hygroscopic product is filtered, washing with a total of 1500 ml of toluene, then it is dried under vacuum at 55° C. to give 710 g (86%) of 5-chlorocarbonylphthalide with a purity of 99% (HPLC).
Quantity
1800 mL
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One

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